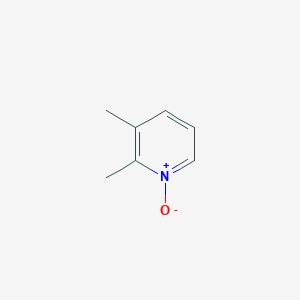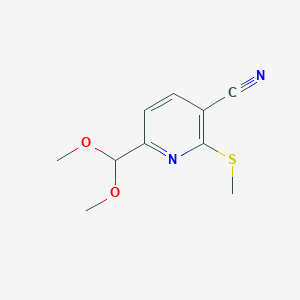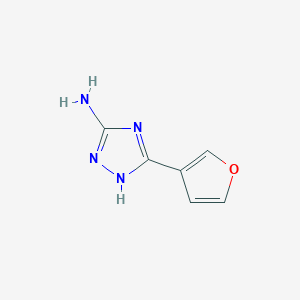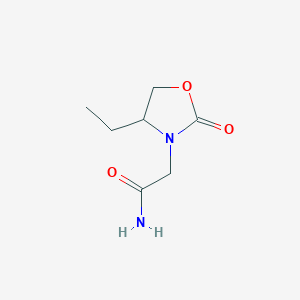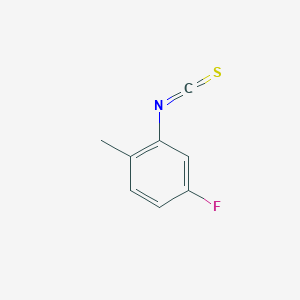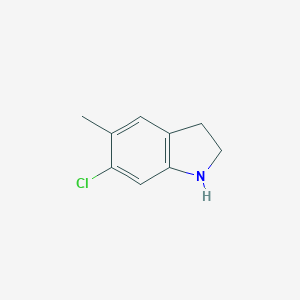
6-Chloro-5-methylindoline
Descripción general
Descripción
6-Chloro-5-methylindoline is a chemical compound with the molecular formula C9H10ClN . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-methylindoline consists of 9 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The InChI code for this compound is 1S/C9H10ClN/c1-6-5-7-8(10)3-2-4-11-9(6)7/h2-5H,1H3 .Physical And Chemical Properties Analysis
6-Chloro-5-methylindoline is a solid substance at room temperature . It has a molecular weight of 195.6 .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including 6-Chloro-5-methylindoline, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that 6-Chloro-5-methylindoline could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been studied for their anticancer properties . This means that 6-Chloro-5-methylindoline could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . This suggests that 6-Chloro-5-methylindoline could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that 6-Chloro-5-methylindoline could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown potential as antimicrobial agents . This suggests that 6-Chloro-5-methylindoline could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that 6-Chloro-5-methylindoline could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that 6-Chloro-5-methylindoline could potentially be used in the treatment of diabetes.
Safety and Hazards
Direcciones Futuras
While specific future directions for 6-Chloro-5-methylindoline are not available in the retrieved data, the study and application of indole derivatives, including 6-Chloro-5-methylindoline, continue to attract attention due to their significant biological activities . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.
Mecanismo De Acción
Target of Action
6-Chloro-5-methylindoline is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for 6-Chloro-5-methylindoline.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 16764 .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
6-chloro-5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJLADJGLXVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623383 | |
| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-2,3-dihydro-1H-indole | |
CAS RN |
162100-44-9 | |
| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
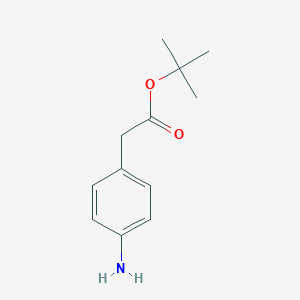
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)




